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molecular formula C9H7ClN2S2 B3156222 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole CAS No. 82301-30-2

3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole

Cat. No. B3156222
M. Wt: 242.8 g/mol
InChI Key: IXNDGDDXSYHJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342031B2

Procedure details

To the mixture of 20 ml of toluene and 10 ml of water, 2.02 g of benzylisothiourea hydrochloride, 1.86 g of perchloromethylmercaptan and 46 mg of benzyltriethylammonium chloride were added, followed the solution of 1.6 g of sodium hydroxide dissolved to 10 ml of water was added dropwise at about 0° C., and then stirred for 2 hours. Then, t-butylmethylether was added to the reaction mixture, and extracted. The organic layer was dried by anhydrous sodium salfate, and concentrated The residue obtaind was subjected to silica gel column chromatography (hexane:ethylacetate=20:1) to obtain 900 mg of 3-benzylthio-5-chloro-1,2,4-thiadiazole.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C([NH:16][C:17](=[NH:19])[SH:18])C1C=CC=CC=1.[Cl:20][C:21]([SH:24])(Cl)Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(OC)(C)(C)C.O>[CH2:7]([S:18][C:17]1[N:19]=[C:21]([Cl:20])[S:24][N:16]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.02 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NC(S)=N
Name
Quantity
1.86 g
Type
reactant
Smiles
ClC(Cl)(Cl)S
Name
Quantity
46 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was added dropwise at about 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried by anhydrous sodium salfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated The residue obtaind

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NSC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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